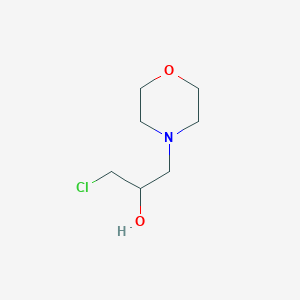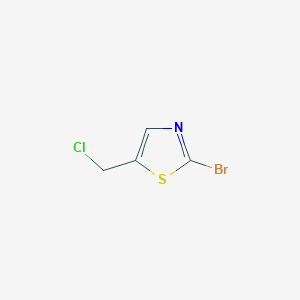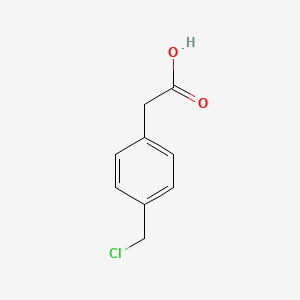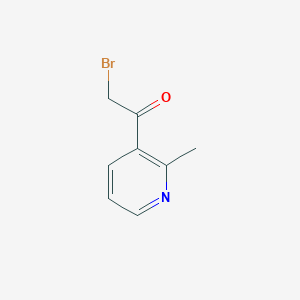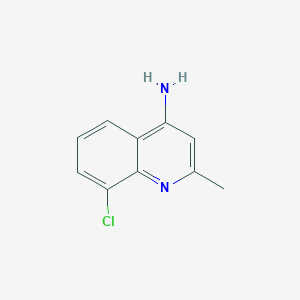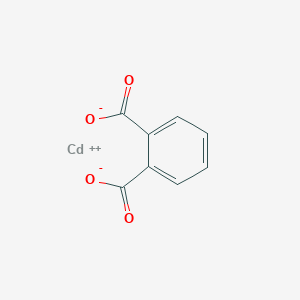
4-(3-Hydroxypropyl)benzaldehyde
Vue d'ensemble
Description
4-(3-Hydroxypropyl)benzaldehyde is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxypropyl)benzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and a 3-hydroxypropyl group attached to it .Physical And Chemical Properties Analysis
4-(3-Hydroxypropyl)benzaldehyde has a boiling point of 318.7±17.0 °C and a density of 1.109±0.06 g/cm3 .Applications De Recherche Scientifique
1. Catalytic Oxidation and Biomimetic Applications
4-(3-Hydroxypropyl)benzaldehyde, a variant of benzaldehyde, has been explored in the context of catalytic oxidation processes. For instance, the 2-Hydroxypropyl-β-cyclodextrin polymer, related to benzaldehyde structures, has demonstrated remarkable efficiency in catalyzing the oxidation of cinnamaldehyde in aqueous solutions. This approach leverages biomimetic catalysts, showcasing the potential of benzaldehyde derivatives in mimicking natural enzymatic processes (Yang & Ji, 2013).
2. Synthesis and Structural Analysis
Benzaldehyde compounds, including 4-(3-Hydroxypropyl)benzaldehyde, play a significant role in synthetic chemistry. For instance, research has focused on the regioselective protection of hydroxyl groups in similar compounds, crucial for controlled chemical reactions and product formation (Plourde & Spaetzel, 2002). Additionally, benzaldehyde derivatives have been used in the synthesis of complex structures like porphyrins, which have applications ranging from photovoltaics to drug delivery (Ishida et al., 2010).
3. Nonlinear Optical Applications
Certain benzaldehyde derivatives, such as vanillin (4-hydroxy 3-methoxy benzaldehyde), have shown potential in nonlinear optical applications, particularly in second harmonic generation for the near-IR wavelength region. This opens avenues for their use in advanced optical technologies (Singh et al., 2001).
4. Solid Phase Organic Synthesis
Benzaldehyde derivatives have been investigated for their utility as linkers in solid-phase organic synthesis. This application is particularly relevant for the synthesis of complex organic compounds, demonstrating the versatility of benzaldehyde structures in chemical synthesis (Swayze, 1997).
Propriétés
IUPAC Name |
4-(3-hydroxypropyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGXOVRNIKDKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513185 | |
| Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)benzaldehyde | |
CAS RN |
81121-62-2 | |
| Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate](/img/structure/B1626295.png)
